

A Comprehensive Spectroscopic Analysis of Propyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name:	Propyl cyclohexanecarboxylate
CAS No.:	6739-34-0
Cat. No.:	B8786021

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Propyl cyclohexanecarboxylate (C₁₀H₁₈O₂) is an ester characterized by a propyl group attached to the carboxylate of a cyclohexane ring. Its molecular structure dictates a unique spectroscopic fingerprint, which is crucial for its unequivocal identification and for distinguishing it from isomeric and other related compounds. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a rationale for the observed spectral features and providing standardized protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of **propyl cyclohexanecarboxylate**.

¹H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum of **propyl cyclohexanecarboxylate** is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The electron-withdrawing effect of the ester carbonyl group and the oxygen atom significantly influences the chemical shifts of adjacent protons.

Predicted ^1H NMR Spectral Data:

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-O-CH ₂ -CH ₂ -CH ₃	~ 4.0	Triplet	2H	~ 6.7
-O-CH ₂ -CH ₂ -CH ₃	~ 1.6	Sextet	2H	~ 7.0
-O-CH ₂ -CH ₂ -CH ₃	~ 0.9	Triplet	3H	~ 7.4
>CH-C=O	~ 2.3	Triplet of triplets	1H	~ 11.2, ~ 3.6
Cyclohexane (axial)	~ 1.2 - 1.5	Multiplet	5H	-
Cyclohexane (equatorial)	~ 1.6 - 1.9	Multiplet	5H	-

Causality Behind Chemical Shifts and Multiplicities:

- Propyl Group Protons:** The methylene protons alpha to the ester oxygen (-O-CH₂-) are the most deshielded of the propyl group due to the direct attachment to the electronegative oxygen atom, hence their predicted downfield chemical shift of around 4.0 ppm.^[1] Their signal appears as a triplet due to coupling with the adjacent methylene protons. The subsequent methylene protons (-CH₂-) are shifted further upfield (~1.6 ppm) and appear as a sextet due to coupling with both the alpha-methylene and the terminal methyl protons. The terminal methyl protons (-CH₃) are the most shielded, resonating at approximately 0.9 ppm as a triplet.
- Cyclohexane Ring Protons:** The proton on the carbon alpha to the carbonyl group (>CH-C=O) is deshielded by the electron-withdrawing nature of the carbonyl and is expected around 2.3 ppm. Its multiplicity as a triplet of triplets arises from coupling to the two adjacent

axial and two adjacent equatorial protons on the cyclohexane ring. The remaining ten protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region (~ 1.2 - 1.9 ppm), typical for saturated cyclic systems.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides a direct count of the unique carbon environments within the molecule.

Predicted ^{13}C NMR Spectral Data:

Carbon Atom	Chemical Shift (δ , ppm)
C=O	~ 176
-O-CH ₂ -CH ₂ -CH ₃	~ 65
>CH-C=O	~ 43
Cyclohexane C2, C6	~ 29
Cyclohexane C3, C5	~ 25
Cyclohexane C4	~ 26
-O-CH ₂ -CH ₂ -CH ₃	~ 22
-O-CH ₂ -CH ₂ -CH ₃	~ 10

Interpretation of the Spectrum:

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the lowest field, typically around 176 ppm.[2] The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is also significantly deshielded, with a predicted chemical shift of approximately 65 ppm. The methine carbon of the cyclohexane ring attached to the carbonyl group (>CH-C=O) is expected around 43 ppm. The remaining carbons of the cyclohexane and propyl groups will appear in the more shielded aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

- Sample Preparation: Dissolve approximately 10-20 mg of **propyl cyclohexanecarboxylate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **propyl cyclohexanecarboxylate** is dominated by absorptions arising from the ester functional group and the aliphatic C-H bonds.

Key IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (ester)	~ 1735	Strong, Sharp
C-O (ester)	~ 1250-1000	Strong
C-H (sp ³)	~ 2930, 2860	Strong

Analysis of the IR Spectrum:

The most prominent feature in the IR spectrum of an aliphatic ester is the strong and sharp absorption band corresponding to the carbonyl (C=O) stretch, which is expected to appear around 1735 cm⁻¹.^[3] The presence of strong C-O stretching vibrations in the fingerprint region, typically between 1250 and 1000 cm⁻¹, further confirms the ester functionality.^[3] Additionally, strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the propyl and cyclohexane moieties.^[4]

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat liquid **propyl cyclohexanecarboxylate** directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
 - Perform a background scan prior to sample analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Predicted Fragment
170	[M] ⁺ (Molecular Ion)
129	[M - C ₃ H ₅] ⁺
111	[M - OC ₃ H ₇] ⁺
83	[C ₆ H ₁₁] ⁺
55	[C ₄ H ₇] ⁺

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) for **propyl cyclohexanecarboxylate** is expected at m/z 170, corresponding to its molecular weight.[5][6] Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.[7] A prominent peak is observed at m/z 129, which corresponds to the loss of a propyl radical.[5] The base peak is often observed at m/z 83, resulting from the loss of the propoxycarbonyl group to form the stable cyclohexyl cation.[5] Another significant fragment at m/z 55 is also commonly observed.[5]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like **propyl cyclohexanecarboxylate**.

- Sample Preparation: Prepare a dilute solution of **propyl cyclohexanecarboxylate** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions:
 - Use a non-polar capillary column (e.g., DB-5ms).
 - Employ a temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
- MS Conditions:
 - Use electron ionization (EI) at 70 eV.

- Scan a mass range of m/z 40-300.

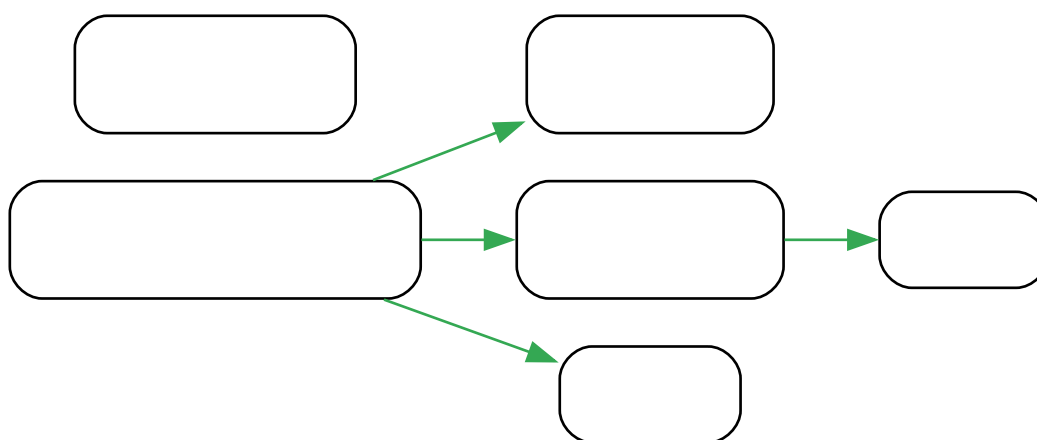
IV. Structural and Fragmentation Diagrams

Visual representations are crucial for understanding the molecular structure and its behavior under mass spectrometric analysis.

Molecular Structure of Propyl Cyclohexanecarboxylate

Caption: Molecular structure of **propyl cyclohexanecarboxylate**.

Key Fragmentation Pathways in Mass Spectrometry



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Caption: Major fragmentation pathways of **propyl cyclohexanecarboxylate**.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a robust framework for the unequivocal identification and characterization of **propyl cyclohexanecarboxylate**. The predicted spectral data, coupled with the detailed experimental protocols, offer a practical guide for researchers in academic and industrial settings. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for scientific integrity and the advancement of drug development and chemical research.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 81222, **Propyl cyclohexanecarboxylate**. [[Link](#)].
- Spectral Database for Organic Compounds (SDBS). [[Link](#)].
- SFU Library. Spectral Database for Organic Compounds SDBS. [[Link](#)].
- re3data.org. Spectral Database for Organic Compounds. [[Link](#)].
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [[Link](#)].
- Bioregistry. Spectral Database for Organic Compounds. [[Link](#)].
- NIST. Cyclohexanecarboxylic acid, propyl ester. [[Link](#)].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 110902, 1-Methyl**propyl cyclohexanecarboxylate**. [[Link](#)].
- Gross, J. H. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. Springer, Berlin, Heidelberg, 2011.
- SpectraBase. Cyclohexanecarboxylic acid, propyl ester - Optional[Vapor Phase IR]. [[Link](#)].
- NIST. **propyl cyclohexanecarboxylate**. [[Link](#)].
- LookChem. **Propyl cyclohexanecarboxylate**. [[Link](#)].
- University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [[Link](#)].
- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [[Link](#)].
- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [[Link](#)].
- NIST. Cyclohexane, propyl-. [[Link](#)].

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Sources

- [1. PROPYLCYCLOHEXANE\(1678-92-8\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [3. Bioregistry - Spectral Database for Organic Compounds \[bioregistry.io\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. Propyl cyclohexanecarboxylate | C10H18O2 | CID 81222 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. propyl cyclohexanecarboxylate \[webbook.nist.gov\]](#)
- [7. chemguide.co.uk \[chemguide.co.uk\]](#)
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